(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine is a chiral compound characterized by its unique structural features, including two methyl groups and an amine functional group. It belongs to the class of benzofurans, which are heterocyclic compounds known for their diverse biological activities. The compound's molecular formula is , and it has garnered attention in both synthetic chemistry and medicinal research due to its potential applications.
This compound is synthesized from precursors such as 2,3-dihydroxy-6,7-dimethylbenzofuran. It falls under the category of organic compounds with significant relevance in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine can be achieved through several methods:
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine has a distinct molecular structure characterized by:
InChI=1S/C10H13NO/c1-6-3-4-8-9(11)5-12-10(8)7(6)2/h3-4,9H,5,11H2,1-2H3/t9-/m1/s1CC1=C(C2=C(C=C1)[C@@H](CO2)N)CThis structure showcases a fused ring system typical of benzofurans along with an amine substitution that enhances its reactivity and potential biological activity.
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine participates in various chemical reactions:
The mechanism of action for (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of (S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine include:
| Property | Data |
|---|---|
| Molecular Weight | 163.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
(S)-6,7-Dimethyl-2,3-dihydrobenzofuran-3-amine has several notable applications:
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: